![molecular formula C18H18ClN3O4S B2912267 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1286722-53-9](/img/structure/B2912267.png)
1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring multiple functional groups including a pyrrolidine-2,5-dione, a piperidine ring, and a chlorobenzo[d]thiazole moiety. Due to its unique structure, this compound has piqued interest in various fields including medicinal chemistry and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in prostaglandin production. This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione generally involves multiple steps:
Synthesis of the starting materials: : The initial steps often involve preparing key intermediates such as 4-chlorobenzo[d]thiazole and functionalized piperidine derivatives.
Condensation reactions: : These intermediates are then combined through a series of condensation reactions.
Cyclization and final adjustments: : The formation of the final pyrrolidine-2,5-dione structure is achieved through cyclization steps, often under controlled conditions with catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the synthesis might leverage continuous flow chemistry to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to scaling the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the benzo[d]thiazole and piperidine moieties.
Reduction: : Reduction of the carbonyl groups in the pyrrolidine-2,5-dione ring can lead to derivatives with modified properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Halogenating agents and organometallic reagents are employed under varying conditions.
Major Products
Depending on the specific reactions undertaken, the products can range from simple derivatives of the original compound to more complex structures with enhanced biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound holds significant promise in various scientific domains:
Chemistry: : Used as a reagent for synthesizing complex molecules.
Biology: : Employed in studies related to receptor-ligand interactions and enzyme inhibition.
Medicine: : Potentially useful in designing new therapeutic agents due to its structural features.
Industry: : Can be used in the development of novel materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzo[d]thiazole-2-amine
Piperidine-1-yl-acetyl-pyrrolidine-2,5-dione
Benzo[d]thiazol-2-yl-oxy-piperidine
Uniqueness
The uniqueness of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione lies in its hybrid structure, integrating the functionalities of its core components, which potentially imparts superior efficacy in its applications and reactions.
Eigenschaften
IUPAC Name |
1-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-12-2-1-3-13-17(12)20-18(27-13)26-11-6-8-21(9-7-11)16(25)10-22-14(23)4-5-15(22)24/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYSCUJNSATZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)


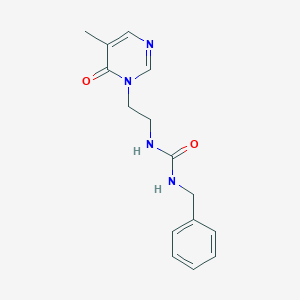
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
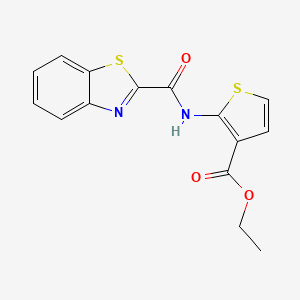
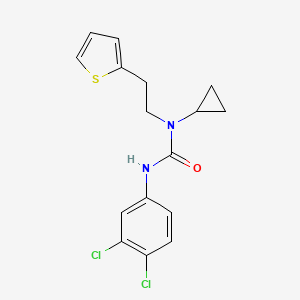
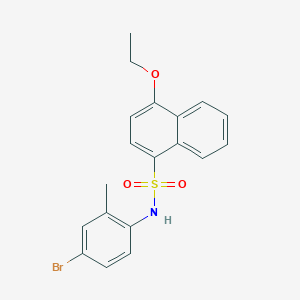
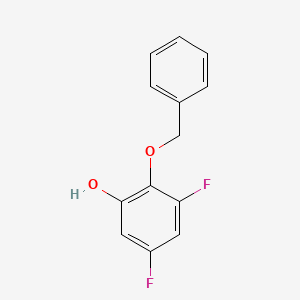
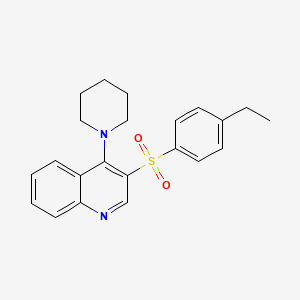
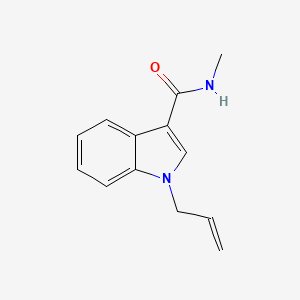
![4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2912204.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine](/img/structure/B2912205.png)
